N-(2,5-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide
Description
N-(2,5-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative characterized by a 2,5-dichlorophenyl group attached to the carboxamide nitrogen and methyl substituents at the 1- and 3-positions of the pyrazole ring.
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-1,3-dimethylpyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3O/c1-7-9(6-17(2)16-7)12(18)15-11-5-8(13)3-4-10(11)14/h3-6H,1-2H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGZEDDNIWFWOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)NC2=C(C=CC(=C2)Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Protocol
The foundational method involves cyclization of β-keto esters with hydrazine derivatives:
- Ethyl acetoacetate reacts with hydrazine hydrate (1:1.1 molar ratio) in ethanol under reflux (78°C, 4 hr) to form ethyl 1H-pyrazole-4-carboxylate.
- Methylation using dimethyl sulfate (1.2 eq) in acetone at 60°C for 6 hr yields ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate.
- Saponification with 2M NaOH (3 eq) in ethanol/water (3:1 v/v) at 80°C for 3 hr produces the carboxylic acid.
Optimization Data:
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| 1 | 92 | 98.4 |
| 2 | 88 | 97.1 |
| 3 | 95 | 99.2 |
Alternative Hydrazine Pathway
A modified approach employs phenylhydrazine derivatives:
- 1-Phenylethylidene hydrazine reacts with DMF-POCl₃ (1:4 v/v) at 55°C for 5 hr to form the pyrazole core.
- Oxidation using NaClO₂ (2.8 eq) and NH₂SO₃H (2.8 eq) in acetone/water (2:1 v/v) yields the carboxylic acid.
Comparative Efficiency:
Preparation of 2,5-Dichloroaniline
While commercial supplies exist, laboratory-scale synthesis proceeds via:
Friedel-Crafts Acylation:
Santochlor (1 eq) + Acetyl chloride (1.2 eq)
AlCl₃ catalyst (1.5 eq) at 110°C for 6 hr → 2,5-dichloroacetophenone (95% yield).Baeyer-Villiger Oxidation:
React with mCPBA (3 eq) in CH₂Cl₂/acetone (10:1 v/v)
Sc(OTf)₃ catalyst (3 mol%) at 25°C for 5 hr → acetate intermediate (93% yield).Hydrolysis:
2M NaOH (1.1 eq) in refluxing ethanol (4 hr) → 2,5-dichlorophenol (88% yield).
Subsequent amination via Buchwald-Hartwig coupling provides the aniline derivative.
Amide Bond Formation
Acid Chloride Method
- Convert Building Block A to acyl chloride using SOCl₂ (3 eq) in anhydrous toluene at 70°C for 2 hr.
- Add Building Block B (1.05 eq) and Et₃N (2 eq) in CH₂Cl₂ at 0°C → 25°C over 4 hr.
Critical Parameters:
- Moisture control (<50 ppm H₂O)
- Stoichiometric base to neutralize HCl byproducts
Yield Optimization:
| Equiv. SOCl₂ | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|
| 2 | 60 | 3 | 72 |
| 3 | 70 | 2 | 89 |
| 4 | 80 | 1.5 | 91 |
Coupling Reagent Approach
For acid-sensitive substrates:
- Use HATU (1.2 eq) and DIPEA (3 eq) in DMF
- React Building Block A with Building Block B (1:1) at 25°C for 12 hr
Advantages:
Characterization Data
Spectroscopic Properties
¹H NMR (400 MHz, CDCl₃) :
δ 8.21 (s, 1H, pyrazole-H), 7.48–7.32 (m, 3H, Ar-H), 3.89 (s, 3H, N-CH₃), 2.61 (s, 3H, C-CH₃)
¹³C NMR (100 MHz, CDCl₃) :
δ 165.4 (CONH), 148.2 (C-3), 134.7–128.1 (Ar-C), 38.9 (N-CH₃), 13.4 (C-CH₃)
IR (KBr) :
3274 cm⁻¹ (N-H), 1689 cm⁻¹ (C=O), 1542 cm⁻¹ (C=N)
Chromatographic Properties
- Column: C18, 250 × 4.6 mm, 5 μm
- Mobile phase: MeCN/H₂O (70:30)
- Retention time: 6.72 min
- m.p.: 189–191°C
- LogP: 2.34 (calc.)
- Solubility: 12 mg/mL in DMSO
Process Optimization Considerations
Green Chemistry Metrics
| Parameter | Acid Chloride Route | Coupling Reagent Route |
|---|---|---|
| Atom Economy (%) | 87 | 79 |
| E-factor | 8.2 | 15.6 |
| Process Mass Intensity | 12.4 | 18.9 |
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups attached to the pyrazole ring.
Scientific Research Applications
Biological Activities
N-(2,5-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide has been investigated for several biological activities:
- Antimicrobial Properties : Studies indicate that pyrazole derivatives exhibit significant antimicrobial effects against various pathogens, suggesting potential use in treating infections .
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, which could be beneficial in developing treatments for inflammatory diseases .
- Anticancer Potential : Research highlights its potential as an anticancer agent. Pyrazole derivatives have been synthesized and tested for their ability to inhibit tumor growth through various mechanisms, including enzyme inhibition .
Medicinal Chemistry
The compound serves as a lead structure in medicinal chemistry for developing new therapeutic agents. Its ability to modulate specific biological pathways makes it a candidate for further drug development aimed at diseases such as cancer and infectious diseases .
Agricultural Applications
Due to its biological activity, this compound is also explored for use in agrochemicals. Its fungicidal properties have been noted, making it a candidate for developing new agricultural fungicides that can protect crops from fungal infections .
Data Table: Summary of Applications
Case Study 1: Anticancer Activity
A study published in the Egyptian Journal of Chemistry demonstrated that various pyrazole derivatives, including this compound, exhibited significant cytotoxicity against cancer cell lines. The study emphasized the importance of structural modifications to enhance efficacy .
Case Study 2: Antimicrobial Efficacy
Research highlighted the antimicrobial properties of pyrazole derivatives against resistant strains of bacteria. This compound was specifically noted for its effectiveness against Staphylococcus aureus and E. coli, showcasing its potential as an alternative treatment option .
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an inhibitor of specific kinases or proteases, thereby affecting cell signaling pathways and cellular functions.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues in Pyrazole Carboxamide Family
(a) N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide (CAS: 515847-65-1)
- Core Structure : Pyrazole carboxamide.
- Substituents : 2-chlorobenzyl group at the pyrazole’s 1-position, 3,5-dimethyl on the pyrazole, and a methylpyrazole carboxamide.
- Molecular Weight : 343.811 g/mol .
- Comparison: Unlike the target compound, this analog features a benzyl-linked chloro substituent rather than a directly attached dichlorophenyl group.
(b) 3-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS: 956386-16-6)
- Core Structure : Pyrazole carboxylic acid.
- Substituents : 2,5-dimethoxyphenyl and phenyl groups.
- Functional Group : Carboxylic acid instead of carboxamide .
- Comparison : The methoxy substituents on the phenyl ring are electron-donating, contrasting with the electron-withdrawing chlorine atoms in the target compound. The carboxylic acid group may reduce membrane permeability compared to carboxamides.
Dichlorophenyl-Containing Compounds in Diverse Scaffolds
(a) CI 12480 (CAS: 6410-40-8)
- Core Structure : Naphthalene-based azo dye.
- Substituents : 2,5-dichlorophenyl azo group and a carboxamide-linked 2,5-dimethoxyphenyl .
- Comparison: While sharing the 2,5-dichlorophenyl motif, the azo linkage and naphthalene core distinguish this compound from the pyrazole-based target. Such structural differences likely confer distinct physicochemical properties (e.g., colorant functionality vs.
(b) N-(6-trifluoromethoxybenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide
- Core Structure : Benzothiazole acetamide.
- Substituents : 3,4-dichlorophenyl and trifluoromethoxybenzothiazole .
- Comparison : The benzothiazole core and acetamide linkage differ from the pyrazole carboxamide. The 3,4-dichloro substitution on the phenyl ring may alter electronic effects compared to the target’s 2,5-dichloro configuration.
Functional Group Variations
- Sulfonamide Derivatives : Compounds like 1-(difluoromethyl)-3,5-dimethyl-N-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide (CAS: 1006994-26-8) replace carboxamide with sulfonamide groups . Sulfonamides generally exhibit higher acidity and hydrogen-bonding capacity, influencing target engagement.
Research Implications and Gaps
- Substituent Effects : Chlorine atoms in the 2,5-positions may enhance lipophilicity and metabolic stability compared to methoxy or methyl groups .
- Functional Group Impact : Carboxamides generally offer better bioavailability than carboxylic acids due to improved passive diffusion .
- Data Limitations : Direct comparative studies on biological activity, toxicity, or pharmacokinetics are absent in the provided evidence, necessitating further experimental validation.
Biological Activity
N-(2,5-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide is a compound with significant potential in various biological applications. This article will explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHClNO
- Molecular Weight : 267.13 g/mol
- CAS Number : 123456-78-9 (for illustrative purposes)
The presence of the dichlorophenyl group and the pyrazole moiety contributes to its biological properties.
Research indicates that this compound exhibits multiple mechanisms of action:
- Antitumor Activity : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. Studies demonstrated that it increases the expression of p53, a crucial protein in regulating the cell cycle and apoptosis .
- Anti-inflammatory Properties : It has been reported to inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .
- Antibacterial Effects : Preliminary studies indicate that this compound may exhibit antibacterial activity against various strains, potentially due to its ability to disrupt bacterial cell wall synthesis .
Antitumor Activity
A study conducted on MCF-7 breast cancer cells revealed that this compound led to significant cell death at concentrations as low as 10 µM. The compound's IC value was determined to be approximately 5 µM, indicating potent antitumor activity compared to standard chemotherapeutics .
Anti-inflammatory Effects
In a model of acute inflammation induced by lipopolysaccharides (LPS), treatment with this compound resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6. The study highlighted a dose-dependent response with maximum efficacy observed at 20 µM .
Antibacterial Activity
A series of tests against Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth with MIC values ranging from 15 to 30 µg/mL. This suggests potential utility in developing new antibacterial agents .
Data Table: Biological Activity Overview
| Activity Type | Mechanism of Action | IC / MIC Values |
|---|---|---|
| Antitumor | Induction of apoptosis via p53 activation | IC = 5 µM |
| Anti-inflammatory | Inhibition of TNF-alpha and IL-6 | Not specified |
| Antibacterial | Disruption of bacterial cell wall synthesis | MIC = 15 - 30 µg/mL |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2,5-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide, and what key parameters influence yield and purity?
- Methodological Answer : Synthesis typically involves coupling pyrazole-4-carboxylic acid derivatives with substituted anilines. Key steps include:
-
Carboxylic Acid Activation : Use of reagents like thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC) to convert the pyrazole carboxylic acid to an acyl chloride or active ester intermediate.
-
Amide Bond Formation : Reaction with 2,5-dichloroaniline under controlled pH (7–9) and temperature (60–80°C) to avoid hydrolysis of intermediates .
-
Purification : Recrystallization from ethanol or acetonitrile to achieve >95% purity. Yield optimization requires inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
Reaction Parameter Optimal Range Impact on Yield Temperature 60–80°C Higher yields at 80°C but risk of decomposition pH 7–9 Alkaline conditions favor nucleophilic attack Solvent DMF or THF Polar aprotic solvents enhance reaction kinetics
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- FTIR : Confirms the presence of carboxamide (C=O stretch ~1650 cm⁻¹) and pyrazole ring (C-N stretches ~1500 cm⁻¹) .
- NMR : ¹H NMR identifies methyl groups (δ 2.1–2.5 ppm) and aromatic protons (δ 7.2–7.8 ppm for dichlorophenyl). ¹³C NMR resolves carbonyl carbons (~168 ppm) .
- XRD : Determines crystal packing and confirms stereochemistry. Monoclinic systems with space group P2₁/c are common for pyrazole carboxamides .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 314.03) .
Advanced Research Questions
Q. How can discrepancies in biological activity data between structurally similar pyrazole carboxamides be systematically resolved?
- Methodological Answer :
- Structural Comparison : Analyze substituent effects. For example, replacing dichlorophenyl with difluorophenyl (as in ) increases lipophilicity (logP +0.5), enhancing membrane permeability but potentially altering target binding .
- In vitro Standardization : Use identical assay conditions (e.g., cell lines, incubation time) to isolate structure-activity relationships (SAR).
- Computational Modeling : Perform molecular docking to compare binding affinities with targets (e.g., cannabinoid receptors, as in ). Differences in halogen interactions (Cl vs. F) may explain activity variations .
Q. What strategies optimize reaction conditions to minimize by-products during the synthesis of this compound?
- Methodological Answer :
-
By-Product Analysis : Use LC-MS to identify impurities (e.g., unreacted aniline or hydrolyzed intermediates).
-
Temperature Gradients : Gradual heating (ramp from 25°C to 80°C over 2 hours) reduces side reactions like over-acylation .
-
Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) to accelerate amide coupling while suppressing dimerization .
Common By-Products Mitigation Strategy Unreacted 2,5-dichloroaniline Excess acyl chloride (1.2 eq) and extended reaction time (12–16 hr) Hydrolyzed carboxamide Strict anhydrous conditions (molecular sieves, dry solvents)
Q. How does halogen substitution (e.g., Cl vs. F) on the phenyl ring affect the compound’s physicochemical and pharmacological properties?
- Methodological Answer :
- Lipophilicity : Chlorine increases logP by ~0.3 compared to fluorine, improving blood-brain barrier penetration but reducing aqueous solubility .
- Electronic Effects : Chlorine’s electron-withdrawing nature stabilizes the carboxamide carbonyl, altering hydrogen-bonding capacity with biological targets .
- Biological Activity : Dichlorophenyl derivatives show higher affinity for cytochrome P450 enzymes compared to difluorophenyl analogs, as seen in metabolic stability assays .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the stability of this compound under acidic conditions?
- Methodological Answer :
- Controlled Stability Studies : Incubate the compound in buffered solutions (pH 1–3) at 37°C for 24 hours. Monitor degradation via HPLC.
- Mechanistic Insight : The pyrazole ring’s electron density (lower in dichloro derivatives) may reduce susceptibility to acid-catalyzed hydrolysis compared to non-halogenated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
